2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide
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Description
2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a useful research compound. Its molecular formula is C18H18N4O4 and its molecular weight is 354.366. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Research on substituted phenoxy acetic acid derived pyrazolines, similar in structure to the specified compound, has explored their synthesis and evaluation for in vitro antiviral activity. These studies found no specific antiviral activity for the compounds at concentrations significantly lower than their minimum cytotoxic concentrations (Shahar Yar et al., 2009).
Antimycobacterial and Antitubercular Activity
Compounds structurally related have been synthesized and assessed for their antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. Some derivatives showed promising antimycobacterial activity, indicating potential applications in treating tuberculosis (Ali et al., 2007). Another study elaborated on the synthesis of novel pyrazoline derivatives and their antitubercular activity, with certain compounds exhibiting significant effectiveness against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents (Ali et al., 2007).
Corrosion Inhibition
The potential role of pyrazoline derivatives, including those with a methoxyphenyl group, has been explored in corrosion inhibition of mild steel in hydrochloric acid solution. These studies demonstrate the compounds' ability to enhance corrosion resistance through physical and chemical adsorption on the metal surface, highlighting their utility in industrial applications to mitigate corrosion (Lgaz et al., 2020).
Anticancer Activity
Research into the design and synthesis of new 1,3,4-oxadiazole-benzothiazole and hydrazone derivatives starting from 3-methoxyphenol has yielded compounds with cytotoxic and antimicrobial activities. Some derivatives demonstrated significant inhibitory activity against tumor cell lines, such as A549 lung and MCF7 breast cancer cell lines, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).
Properties
IUPAC Name |
2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-25-12-4-2-11(3-5-12)15-9-20-22-18(15)14-7-6-13(8-16(14)23)26-10-17(24)21-19/h2-9,23H,10,19H2,1H3,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXIAFKGONZVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328109 |
Source
|
Record name | 2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666970 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879766-20-8 |
Source
|
Record name | 2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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